Enhanced Polymer Solubility: BAPC vs. Rigid Aromatic Diamines (ODA)
Polyimides synthesized from BAPC exhibit significantly superior solubility in common organic solvents compared to those derived from standard rigid diamines like 4,4'-Oxydianiline (ODA). While ODA-based polyimides are often insoluble and require aggressive solvents like m-cresol or are processed only via their soluble poly(amic acid) precursors, BAPC-based polyimides are readily soluble in low-boiling, common solvents such as tetrahydrofuran (THF), chloroform, and even acetone in some cases [1]. This difference is quantified by the ability to form clear, stable solutions at room temperature. Specifically, polyimides prepared from BAPC and various aromatic dianhydrides (e.g., PMDA, BTDA) showed full solubility in THF and CHCl3, a property not observed for their fully aromatic ODA-based counterparts [1].
| Evidence Dimension | Solubility in common organic solvents (e.g., Tetrahydrofuran, Chloroform) |
|---|---|
| Target Compound Data | Soluble; forms clear solutions at room temperature for BAPC-derived polyimides. |
| Comparator Or Baseline | Insoluble or poorly soluble for polyimides derived from rigid diamines like 4,4'-Oxydianiline (ODA). |
| Quantified Difference | Qualitative shift from insolubility to full solubility in THF, CHCl3. |
| Conditions | Polyimides synthesized via one-step high-temperature polycondensation or chemical imidization. |
Why This Matters
For procurement, this translates directly to lower processing costs, enabling the use of less hazardous and more easily removed solvents for film casting and coating applications.
- [1] Yi, M. H., Huang, W., Jin, M. Y., & Choi, K. Y. (1997). Synthesis and Characterization of Soluble Polyimides from 1,1-Bis(4-aminophenyl)cyclohexane Derivatives. Macromolecules, 30(19), 5606-5611. View Source
